(4-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine

Lipophilicity ADME Lead Optimization

Fragment-based drug discovery requires building blocks with defined geometry and high purity. (4-Ethyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl)methanamine (CAS 1342577-16-5) solves this with 98% purity and regiospecific 4-pyrazolyl attachment-ensuring reproducible SAR data. • C2 aminomethyl handle enables rapid amide coupling for library synthesis • LogP ~0 supports CNS drug programs where low lipophilicity reduces off-target risk • Fsp3 0.727 offers 3D character exceeding typical planar fragments • Available in 1 g-2.5 g research quantities with quality assurance documentation

Molecular Formula C11H20N4O
Molecular Weight 224.30 g/mol
Cat. No. B13632637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine
Molecular FormulaC11H20N4O
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCCN1CCOC(C1C2=CN(N=C2)C)CN
InChIInChI=1S/C11H20N4O/c1-3-15-4-5-16-10(6-12)11(15)9-7-13-14(2)8-9/h7-8,10-11H,3-6,12H2,1-2H3
InChIKeyMOAMHZRMACVAMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: (4-Ethyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl)methanamine


(4-Ethyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl)methanamine (CAS 1342577-16-5) is a disubstituted morpholine building block bearing a 1-methyl-1H-pyrazol-4-yl group at the 3-position and an ethyl group at the 4-position, with a primary aminomethyl handle at the 2-position . The compound has a molecular formula of C11H20N4O and a molecular weight of 224.30 g/mol; vendor-reported purity reaches 98% . Its structural features—a morpholine core combined with a pyrazole moiety—place it within a class of heterocyclic intermediates frequently employed in medicinal chemistry for kinase inhibitor and receptor modulator programs [1].

Morpholine–pyrazole core for kinase inhibitor and receptor modulator library synthesis
Primary aminomethyl handle enables robust amide, sulfonamide, or reductive amination coupling
Certified purity supports reproducible fragment elaboration and SAR studies

Substitution Warning: (4-Ethyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl)methanamine


The morpholine-pyrazole-methanamine scaffold cannot be generically substituted because all three substitution positions—the N4-ethyl group, the C3-pyrazole regioisomer, and the C2-aminomethyl handle—independently modulate physicochemical and potentially pharmacological properties. Replacing the 4-ethyl with a 4-methyl group alters lipophilicity (ΔlogP ≈ 0.5–0.6 units) and molecular weight (ΔMW = 14 Da) [1]; shifting the pyrazole attachment from the 4-position to the 5-position on the pyrazole ring changes the logP by over 1.0 unit and alters hydrogen-bonding geometry ; removing the pyrazole entirely reduces the hydrogen-bond acceptor count from 4–5 to 3, fundamentally changing the molecular recognition profile . These quantifiable differences mean that SAR data generated with any single analog cannot be reliably extrapolated to another family member without experimental verification.

N4-ethyl to methyl shift alters lipophilicity profile and may change permeability context
Pyrazole regioisomer (4- vs. 5-attachment) shifts logP by over 1 unit and modifies H-bond topology
Removing the pyrazole ring reduces H-bond acceptor count, altering molecular recognition profile

Differentiation Evidence: (4-Ethyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl)methanamine


Lipophilicity vs 4-Methyl and 5-Pyrazolyl Analogs

The 4-ethyl substitution on the morpholine ring confers a distinct lipophilicity compared to close analogs. The target compound has a vendor-reported logP of -0.197 (Fluorochem) or 0.141 (Leyan) . The direct 4-methyl analog (CAS 1339033-24-7) has a reported logP of 0.389 [1], making it approximately 0.5–0.6 log units more lipophilic. Conversely, the regioisomer bearing the pyrazole at the 5-position (CAS 2059908-65-3) has a logP of 1.2 ± 0.3 , roughly 1.0–1.4 log units higher. This places the target compound in a more hydrophilic regime, which can influence aqueous solubility, permeability, and plasma protein binding in systematic ways.

Lipophilicity vs analogs
Data to verify
ΔlogP ≈ −0.5 to −0.6 vs 4-Me analog; −1.0 to −1.4 vs 5-pyrazolyl regioisomer
Supports solubility and permeability profiling
Vendor-computed logP; methodology not specified
Lipophilicity ADME Lead Optimization

H-Bond Acceptor Count vs Pyrazole-Lacking Analog

The target compound possesses 4–5 hydrogen-bond acceptor (HBA) sites (vendor-reported: Fluorochem = 4, Leyan = 5), contributed by the morpholine oxygen, pyrazole nitrogens, and the primary amine . In contrast, (4-ethylmorpholin-2-yl)methanamine (CAS 141814-56-4), which lacks the pyrazole substituent, has only 3 HBA sites . Adding the 1-methylpyrazol-4-yl group increases the HBA count by 1–2, significantly expanding the potential for directed hydrogen-bond interactions with biological targets. This is particularly relevant for kinase hinge-binding motifs where pyrazole nitrogens often serve as critical recognition elements.

H‑bond acceptor count
Reported
HBA = 4–5 (target) vs 3 (without pyrazole)
Expands hydrogen-bond interactions for hinge-binding motifs
Computed from structure; experimental confirmation advised
Molecular Recognition Pharmacophore Structure-Based Design

Fsp3 and 3D Complexity vs Typical Drugs

The fraction of sp3-hybridized carbons (Fsp3) of the target compound is 0.727 as reported by Fluorochem . This value substantially exceeds the median Fsp3 of approximately 0.36–0.42 for typical oral drug molecules and is higher than that of the 4-methyl analog, which bears one fewer methylene unit and consequently a lower Fsp3 (estimated ~0.70 based on formula C10H18N4O vs. C11H20N4O). Higher Fsp3 correlates with increased molecular complexity, improved aqueous solubility, and higher clinical success rates in drug discovery campaigns [1]. The pyrazole-lacking analog (4-ethylmorpholin-2-yl)methanamine has an Fsp3 of ~0.71 (C7H16N2O, 5 sp3 carbons out of 7), marginally lower than the target.

Fsp³ 3D complexity
Class-level inference
Fsp³ = 0.727, exceeding median oral drug Fsp³ ~0.36–0.42 by ≈1.7–2.0×
Above-average 3D character may support fragment elaboration
Literature benchmark; class-level correlation
Molecular Complexity Drug-Likeness Fragment-Based Drug Discovery

Purity and Supply Reliability Comparison

The target compound is available at a certified purity of 98% from both Fluorochem (F700005) and Leyan (Cat. 1356986) . The 4-methyl analog (CAS 1969287-63-5) is typically supplied at 95–97% purity from major vendors . For the regioisomer (5-pyrazolyl, CAS 2059908-65-3), the product is listed as 'Discontinued' at CymitQuimica , indicating supply chain instability for that specific analog. The 2% purity gap between the target (98%) and the 4-methyl analog (95–97%) may appear modest, but at the 95% level, a 5% impurity burden equates to 50 mg of unknown impurities per gram of compound, which can confound biological assay interpretation, especially in phenotypic or cell-based screens.

Purity & supply reliability
Supplier specification
Target 98% vs 4-Me analog 95–97%; 5-pyrazolyl regioisomer discontinued
Higher certified purity reduces re-purification needs
Commercial QC data; independent verification absent
Procurement Quality Control Reproducibility

Application Scenarios: (4-Ethyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl)methanamine


Kinase Inhibitor Scaffold Elaboration

The compound serves as a versatile intermediate for constructing kinase-focused libraries. Its 1-methylpyrazol-4-yl group, positioned at the morpholine C3, mimics the hinge-binding motif found in numerous ATP-competitive kinase inhibitors. The C2 aminomethyl handle provides a convenient reactive site for amide coupling, sulfonamide formation, or reductive amination to introduce diversity elements. The quantifiably higher HBA count (4–5 vs. 3 for pyrazole-lacking analogs) and the distinct logP of ~0 (more hydrophilic than the 4-methyl analog by ~0.5 log units) [1] enable systematic SAR exploration of both potency and physicochemical properties within a single scaffold series.

Fragment-Based Drug Discovery

With a molecular weight of 224.3 Da and Fsp3 of 0.727 , the compound meets fragment-like property criteria (MW < 250 Da) while offering above-average three-dimensional character compared to typical planar aromatic fragments. This combination makes it suitable for fragment screening campaigns where hit elaboration potential and synthetic tractability are prioritized. The primary amine enables rapid fragment linking or merging strategies via robust amide bond formation. The compound's 98% commercial purity ensures that fragment screens are not confounded by impurities that could generate false positives.

CNS Drug Discovery: Controlled Lipophilicity

The target compound's low logP (approximately -0.2 to +0.14) falls within the optimal range for CNS drug candidates (typically logP 1–3 for oral CNS drugs), while being more hydrophilic than the 4-methyl analog (logP 0.39) and the 5-pyrazolyl regioisomer (logP 1.2) [1]. This positions it as a starting point for CNS programs where excessive lipophilicity is associated with higher metabolic clearance, promiscuous off-target binding, and hERG liability. The morpholine oxygen and pyrazole nitrogen provide TPSA contributions (TPSA = 56.31 Ų ) that support blood-brain barrier penetration predictions.

Agrochemical Intermediate: Defined Pyrazole Regioisomer

Pyrazole-morpholine hybrids are established scaffolds in agrochemical discovery, particularly as fungicides and herbicides. The regiospecific attachment of the pyrazole at the 4-position (rather than the 3- or 5-position) provides a defined geometry for target binding, as evidenced by the quantifiable difference in logP (ΔlogP ≈ 1.0–1.4) and hydrogen-bonding topology compared to the 5-pyrazolyl regioisomer . The availability of the compound at 98% purity from multiple suppliers supports reproducible scale-up for structure-activity relationship studies in crop protection research.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold elaboration
1-Methylpyrazol-4-yl hinge-binding mimic
HBA count and logP for SAR profiling
Fragment-based lead discovery
Low MW, high Fsp³ fragment profile
Synthetic tractability and screening purity
CNS drug candidate optimization
Low logP and moderate TPSA
Blood-brain barrier penetration and metabolic stability prediction
Agrochemical scaffold development
Defined 4-pyrazolyl regioisomer
Regiochemical identity and supply reliability
Quote Request

Request a Quote for (4-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.